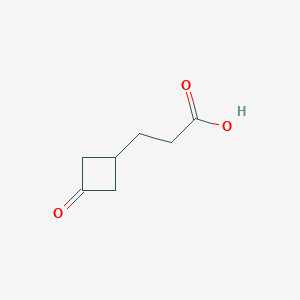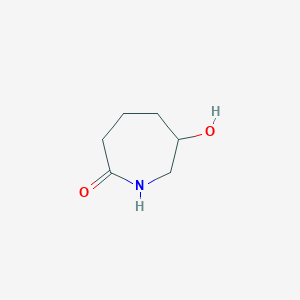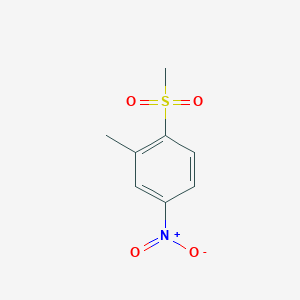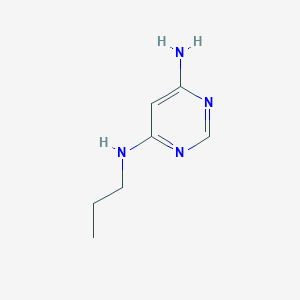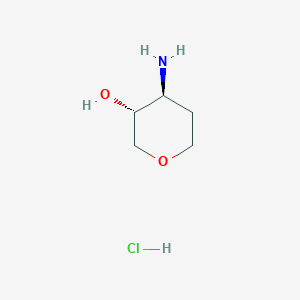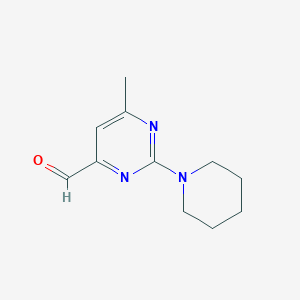
6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde
Overview
Description
Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been studied for their diverse pharmacological properties . They are heterocyclic compounds, meaning they contain atoms of at least two different elements in their rings .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The specific structure of “6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde” would include these elements, along with additional functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .Scientific Research Applications
Hydrogen-Bonded Frameworks and Sheets:
- The study of similar pyrimidine carbaldehyde compounds has revealed their ability to form hydrogen-bonded frameworks and sheets. For example, a research by Low et al. (2007) explored the formation of a three-dimensional framework structure and hydrogen-bonded sheets in related compounds. Such structures are significant in materials chemistry for their potential applications in molecular recognition and catalysis.
Synthesis and Structural Characterization:
- The synthesis of compounds closely related to 6-Methyl-2-(piperidin-1-yl)pyrimidine-4-carbaldehyde has been a subject of research, focusing on their structural characterization. For instance, Afzal et al. (2012) synthesized similar compounds and analyzed them using various spectroscopic techniques.
Interaction with Glycine Esters:
- Research by Zinchenko et al. (2018) studied the interaction of a related compound with glycine esters. The study investigated the reaction conditions and outcomes, leading to the synthesis of new pyrimidine derivatives, potentially useful in the development of biologically active compounds.
Antimicrobial Activity:
- Pyrimidine derivatives, including those structurally similar to this compound, have been synthesized and tested for their antimicrobial activity. Rathod & Solanki (2018) discussed the synthesis of new pyrimidine derivatives and their potential applications in medicine.
Organoselenium Compounds Synthesis:
- The synthesis of organoselenium compounds from pyrimidine carbaldehydes has been researched. Bhasin et al. (2015) developed a method to synthesize these compounds, which are relevant in the study of anti-proliferative activities against various cell lines.
Corrosion Inhibition on Iron:
- Piperidine derivatives, similar to this compound, have been studied for their corrosion inhibition properties on iron. The research by Kaya et al. (2016) used quantum chemical calculations and molecular dynamics simulations to investigate these properties, which are crucial in materials science and engineering.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-methyl-2-piperidin-1-ylpyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-9-7-10(8-15)13-11(12-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOUBIRNWGSAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
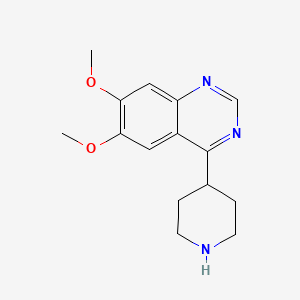

![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
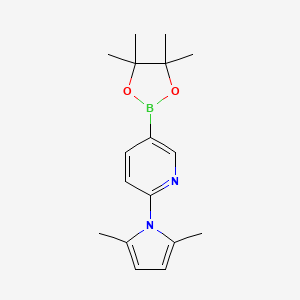
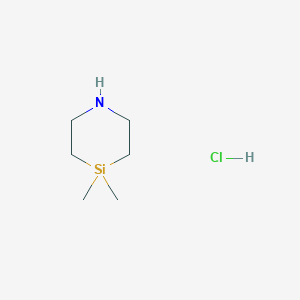
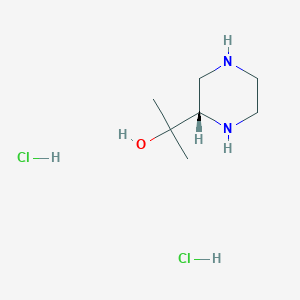
![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)

